molecular formula C7H3BrClF3O3S B1398631 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride CAS No. 915763-79-0

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

Cat. No. B1398631
CAS RN: 915763-79-0
M. Wt: 339.51 g/mol
InChI Key: XZAKKJIPMFOOPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride” is a chemical compound with the molecular formula C7H3BrClF3O3S . It is a derivative of benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride” can be represented by the InChI key IXSBNNRUQYYMRM-UHFFFAOYSA-N . The exact 3D structure is not provided in the sources retrieved.

Scientific Research Applications

Synthesis of Bioactive Molecules

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride: is utilized in the synthesis of various bioactive molecules. Its reactivity allows for the introduction of the sulfonyl chloride group into organic compounds, which can be further modified to create a wide range of biologically active compounds .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a key intermediate. The trifluoromethoxy group is particularly interesting due to its lipophilicity and ability to pass through biological membranes, making it valuable in the development of new drugs .

Material Science

The compound’s unique chemical structure is beneficial in material science, where it can be used to modify the surface properties of materials. This includes creating hydrophobic surfaces or introducing specific functional groups for further chemical reactions .

Agrochemical Development

The trifluoromethoxy group is significant in the development of agrochemicals. It can impart properties such as increased stability and bioavailability to agrochemical formulations, enhancing their effectiveness .

Chemical Synthesis

As a reagent in chemical synthesis, 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride is used to introduce the sulfonyl chloride moiety into other chemical compounds. This is a crucial step in synthesizing a variety of complex molecules .

Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatization agent to improve the detection and quantification of various substances in complex mixtures through techniques like chromatography .

Safety and Hazards

“5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

5-bromo-2-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O3S/c8-4-1-2-5(15-7(10,11)12)6(3-4)16(9,13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAKKJIPMFOOPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 4
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 5
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.